6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane chemical structure
6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane chemical structure
An In-depth Technical Guide to 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a rigid three-dimensional framework that enables precise spatial orientation of functional groups, a critical factor in designing selective and potent therapeutic agents.[1][2][3] Within this class, the 6-azaspiro[4.5]decane core, a motif present in numerous biologically active compounds, provides a versatile platform for drug discovery.[4] This guide presents a detailed technical examination of a specific derivative, 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane. We will explore its core chemical structure, propose a robust and logical synthetic pathway grounded in established chemical principles, outline key analytical methods for its structural elucidation, and discuss its potential as a valuable building block in the development of novel therapeutics. This document is intended to serve as a comprehensive resource, blending theoretical knowledge with practical, field-proven insights for professionals engaged in chemical synthesis and drug development.
Core Molecular Architecture
6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is a heterocyclic compound featuring a unique confluence of structural motifs. Its architecture is defined by a central spirocyclic carbon atom that joins a piperidine ring and a 1,3-dioxolane ring.
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Spiro Center (C5): The quaternary carbon at position 5 serves as the pivot for the two rings, locking the molecule into a rigid conformation. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target.
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6-Azapiperidine Ring: The nitrogen-containing six-membered ring is a common pharmacophore. The nitrogen atom (N6) provides a basic handle for salt formation, improving solubility and bioavailability. In this molecule, it is substituted with a benzyl group.
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N-Benzyl Group: The benzyl group serves a dual purpose. It can act as a protecting group for the secondary amine, which can be readily removed via hydrogenolysis to allow for further functionalization. Alternatively, the aromatic ring itself can participate in crucial binding interactions (e.g., π-π stacking) with a target receptor.
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2,9-Dioxolane Ring (Ketal): This five-membered ring containing two oxygen atoms is a ketal, formed from a ketone precursor. This functional group is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions, offering a potential chemical trigger or a point for metabolic transformation.
Below is the definitive chemical structure of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane.
Caption: Chemical structure of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane.
Physicochemical Properties
A summary of the key computed properties for the parent scaffold, 2,9-dioxa-6-azaspiro[4.5]decane, is provided below. The addition of the benzyl group will increase the molecular weight and lipophilicity (XlogP).
| Property | Value (for C₇H₁₃NO₂) | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[5] |
| Molecular Weight | 143.18 g/mol | PubChem[5] |
| Monoisotopic Mass | 143.09464 Da | PubChem[5] |
| XLogP3-AA (Predicted) | -0.7 | PubChem[5] |
| Topological Polar Surface Area | 38.8 Ų | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 0 | - |
Synthesis and Mechanistic Insights
While specific literature for the direct synthesis of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is not prevalent, a highly logical and efficient synthetic route can be devised from commercially available starting materials using fundamental, reliable organic reactions. The strategy hinges on two key transformations: N-alkylation to install the benzyl group and ketalization to form the dioxolane ring.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward pathway. The target molecule can be disconnected at the C-O bonds of the dioxolane ring, identifying N-benzyl-4-piperidone as the immediate precursor. This precursor, in turn, can be disconnected at the C-N bond of the benzyl group, leading back to 4-piperidone and benzyl bromide.
Caption: Retrosynthetic analysis for 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane.
Proposed Forward Synthesis
The proposed two-step synthesis is efficient and utilizes standard laboratory techniques, making it highly scalable and reproducible.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of N-Benzyl-4-piperidone
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Principle (Causality): This is a standard SN2 reaction. 4-Piperidone, acting as a nucleophile, displaces the bromide from benzyl bromide. An inorganic base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Acetonitrile (MeCN) is an excellent polar aprotic solvent for this type of reaction.
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Methodology:
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To a round-bottom flask charged with 4-piperidone hydrochloride (1.0 eq), add acetonitrile.
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Add anhydrous potassium carbonate (2.5 eq) to the suspension.
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Add benzyl bromide (1.1 eq) dropwise at room temperature.
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-4-piperidone.
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Step 2: Synthesis of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane
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Principle (Causality): This is an acid-catalyzed ketal formation, a reversible equilibrium reaction. To drive the reaction to completion, the water byproduct must be removed. This is achieved by azeotropic distillation using a Dean-Stark apparatus with toluene as the solvent. A catalytic amount of a non-nucleophilic acid, such as para-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by ethylene glycol.
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Methodology:
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Combine N-benzyl-4-piperidone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene in a flask fitted with a Dean-Stark trap.
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Continue refluxing until no more water is collected, indicating reaction completion.
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Cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, which can be further purified by chromatography or crystallization if necessary.
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Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane requires a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).~3.9 ppm: Singlet, 4H (protons of the dioxolane ring, -O-CH₂-CH₂-O-).~3.5 ppm: Singlet, 2H (benzylic protons, -N-CH₂-Ph). These protons are diastereotopic and may appear as a pair of doublets (an AB quartet) if rotation is restricted or in a chiral solvent.[6]~2.6-2.8 ppm & ~1.7-1.9 ppm: Multiplets, 8H total (piperidine ring protons). |
| ¹³C NMR | ~127-138 ppm: 4 signals (aromatic carbons, including the quaternary ipso-carbon).~108 ppm: 1 signal (spiroketal carbon, C5).~64 ppm: 1 signal (dioxolane carbons, -O-C H₂-C H₂-O-).~63 ppm: 1 signal (benzylic carbon, -N-C H₂-Ph).~50-55 ppm & ~35-40 ppm: Signals corresponding to the piperidine ring carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the exact mass of the molecule (C₁₅H₂₂NO₂⁺). |
| IR Spectroscopy | ~3030 cm⁻¹: Aromatic C-H stretch.~2950, 2850 cm⁻¹: Aliphatic C-H stretch.~1100 cm⁻¹: Strong C-O stretch (ether/ketal).~1600, 1495, 1450 cm⁻¹: C=C aromatic ring stretches. |
Utility in Drug Discovery and Development
The 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane scaffold is not merely a synthetic curiosity; it represents a valuable starting point for the generation of compound libraries aimed at various biological targets. Its utility stems from its defined stereochemistry and the strategic placement of functional handles.
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Scaffold for Library Synthesis: The benzyl group can be removed via palladium-catalyzed hydrogenolysis, unmasking the secondary amine. This amine is a key point for diversification, allowing for the introduction of a wide array of substituents through reactions like amide coupling, reductive amination, or urea formation.
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Bioisosteric Replacement: The azaspiro[4.5]decane core can act as a rigid, three-dimensional bioisostere for more flexible or common structures like piperazine, potentially improving binding affinity or metabolic stability.[7]
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Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. The spirocyclic core provides a rigid anchor, while the benzyl group explores a specific pocket in a binding site. Hits derived from this fragment can be optimized by modifying the functionality on the nitrogen atom.
The workflow below illustrates its application in a typical drug discovery campaign.
Caption: Role of the scaffold in a drug discovery workflow.
Conclusion
6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is a molecule of significant interest to medicinal chemists. Its rigid spirocyclic framework, combined with the synthetic tractability offered by the N-benzyl and ketal functionalities, makes it an exemplary scaffold for building diverse chemical libraries. The synthetic route proposed herein is robust, scalable, and relies on well-understood, high-yielding reactions. The analytical characterization provides a clear roadmap for structural verification. For researchers and drug development professionals, this compound represents not just a single entity, but a gateway to a rich chemical space with the potential to yield novel therapeutic agents.
References
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]
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Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF. Available at: [Link]
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Azaspirodecane. Wikipedia. Available at: [Link]
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2,9-dioxa-6-azaspiro[4.5]decane. PubChemLite. Available at: [Link]
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When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? ResearchGate. Available at: [Link]
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